molecular formula C48H34N4 B3328745 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline CAS No. 515822-78-3

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline

Cat. No.: B3328745
CAS No.: 515822-78-3
M. Wt: 666.8 g/mol
InChI Key: WURPXEQPPXFCIE-UHFFFAOYSA-N
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Description

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline is a complex organic compound with the molecular formula C48H34N4 and a molecular weight of 666.8 g/mol. This compound is known for its unique structural properties, which include a phenanthroline core and bulky diphenylamino groups. It is primarily used in scientific research and has applications in various fields such as organic electronics, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with diphenylamine derivatives under specific conditions. One common method includes the use of acetonitrile and dichloromethane as solvents, with the reaction carried out at temperatures between 269.0-272.0°C . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar reaction conditions as those used in laboratory settings. The use of large-scale reactors and precise control of reaction parameters would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the phenanthroline core and diphenylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenanthroline derivatives, while substitution reactions can introduce various functional groups onto the phenanthroline core .

Scientific Research Applications

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline has a wide range of scientific research applications:

    Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of OLEDs due to its excellent electron-transporting properties and ability to form stable complexes with transition metals.

    Material Science: Its bulky aromatic groups enable interesting self-assembly properties, useful in developing new functional materials.

    Sensor Development: The compound’s ability to complex with various metal ions makes it suitable for sensor development, particularly in ion-sensing and fluorescent chemosensors.

    Catalysis: It is used in catalysis and material synthesis, demonstrating good catalytic activity in organic transformations.

Mechanism of Action

The mechanism of action of 3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline involves its interaction with molecular targets and pathways. The phenanthroline core allows it to form stable complexes with transition metals, which can then participate in various catalytic and electronic processes. The diphenylamino groups enhance its electron-transporting properties, making it effective in applications such as OLEDs and sensors.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis[4-(diphenylamino)phenyl]anthraquinone: Another compound with similar structural features and applications in OLEDs and material science.

    4-(N,N-Diphenylamino)phenylboronic acid: Used in optoelectronic applications and shares the diphenylamino functional group.

Uniqueness

3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline is unique due to its combination of a phenanthroline core and bulky diphenylamino groups, which provide excellent electron-transporting properties and the ability to form stable complexes with transition metals. These features make it particularly valuable in advanced display and lighting technologies.

Properties

IUPAC Name

N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-1,10-phenanthrolin-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H34N4/c1-5-13-41(14-6-1)51(42-15-7-2-8-16-42)45-27-23-35(24-28-45)39-31-37-21-22-38-32-40(34-50-48(38)47(37)49-33-39)36-25-29-46(30-26-36)52(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURPXEQPPXFCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CN=C5C(=C4)C=CC6=CC(=CN=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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